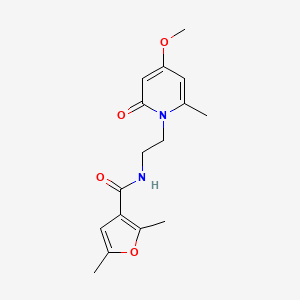![molecular formula C15H16BrNO4S B2623971 4-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-2-carboxamide CAS No. 1797762-27-6](/img/structure/B2623971.png)
4-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic electronics. This compound, in particular, features a thiophene ring substituted with a bromo group and a carboxamide group, along with a hydroxyethyl chain attached to a dimethoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Lithiation: The brominated thiophene undergoes lithiation using n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) to form the corresponding lithium intermediate.
Formylation: The lithium intermediate is then reacted with a formylating agent such as dimethylformamide (DMF) to introduce the formyl group.
Amidation: The formylated intermediate is further reacted with an amine derivative to form the carboxamide group.
Hydroxyethylation: Finally, the hydroxyethyl chain is introduced through a suitable alkylation reaction, and the dimethoxyphenyl group is attached via a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Similar structure with a formyl group instead of a hydroxyethyl group.
2-bromo-3,3,3-trifluoropropene: Contains a bromo group and a trifluoropropene moiety.
4-bromo-2,5-dimethoxyphenethylamine: Features a bromo group and a dimethoxyphenethylamine structure .
Uniqueness
4-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyethyl and dimethoxyphenyl groups enhances its potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
4-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-20-12-4-3-9(5-13(12)21-2)11(18)7-17-15(19)14-6-10(16)8-22-14/h3-6,8,11,18H,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQYUGJGERKUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=CS2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide](/img/structure/B2623888.png)
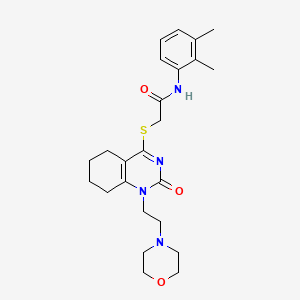
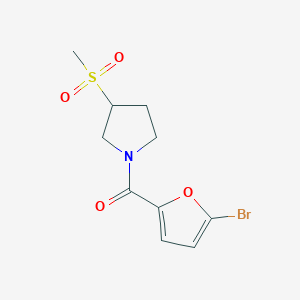

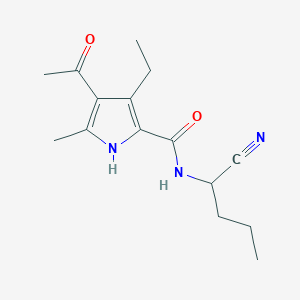
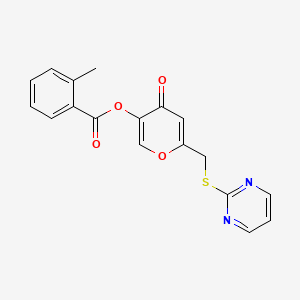
![3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2623898.png)

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2623904.png)
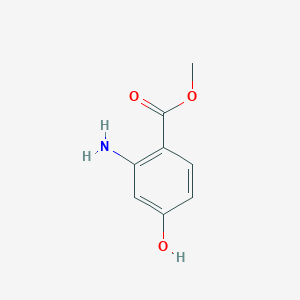
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2623906.png)
![3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2623908.png)

